molecular formula C26H42N8O11 B14753999 Hexapeptide-9 Acetate

Hexapeptide-9 Acetate

Cat. No.: B14753999
M. Wt: 642.7 g/mol
InChI Key: BQZOGIAUPKRWCZ-ORGRJDPGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexapeptide-9 Acetate is a synthetic peptide composed of six amino acids. It is engineered to interact specifically with skin cells to promote various beneficial effects, particularly in the context of anti-aging and skin regeneration. The sequence of this compound mimics a fragment of collagen, allowing it to integrate seamlessly with the skin’s extracellular matrix (ECM). This design enhances its stability and bioactivity, making it a valuable component in dermatological research and advanced skincare formulations .

Preparation Methods

Hexapeptide-9 Acetate is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified .

For industrial production, the synthesis is scaled up using automated peptide synthesizers, which allow for the efficient and reproducible production of large quantities of the peptide. The reaction conditions are carefully controlled to ensure high purity and yield .

Chemical Reactions Analysis

Hexapeptide-9 Acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the methionine or cysteine residues, leading to the formation of sulfoxides or disulfides.

    Reduction: Disulfide bonds formed during oxidation can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties. .

Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection, N,N’-diisopropylcarbodiimide (DIC) for coupling, and various solvents like dimethylformamide (DMF) and dichloromethane (DCM). The major products formed from these reactions are the desired peptide sequences with specific modifications .

Scientific Research Applications

Hexapeptide-9 Acetate has a wide range of scientific research applications:

Mechanism of Action

Hexapeptide-9 Acetate mimics a fragment of collagen, allowing it to bind to collagen receptors on fibroblasts and other skin cells. This interaction stimulates fibroblasts to produce more collagen and other ECM components, enhancing the structural integrity and resilience of the skin. The peptide also activates the PI3K/Akt pathway, which enhances fibroblast activity and protects against cellular stress .

Comparison with Similar Compounds

Hexapeptide-9 Acetate is unique in its ability to mimic collagen fragments and integrate seamlessly with the ECM. Similar compounds include:

    Acetyl Hexapeptide-8: Known for its “Botox-like” effects, it reduces the depth of wrinkles by inhibiting neurotransmitter release.

    Palmitoyl Pentapeptide-4: Stimulates collagen production and improves skin elasticity.

    Copper Tripeptide-1: Promotes wound healing and has anti-inflammatory properties .

This compound stands out due to its specific sequence that closely resembles natural collagen, making it highly effective in promoting skin regeneration and reducing wrinkles.

Properties

Molecular Formula

C26H42N8O11

Molecular Weight

642.7 g/mol

IUPAC Name

acetic acid;(2S)-5-amino-2-[[(2S)-1-[2-[[(2S)-5-amino-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C24H38N8O9.C2H4O2/c25-11-19(35)31-9-1-3-15(31)22(38)29-13(5-7-17(26)33)21(37)28-12-20(36)32-10-2-4-16(32)23(39)30-14(24(40)41)6-8-18(27)34;1-2(3)4/h13-16H,1-12,25H2,(H2,26,33)(H2,27,34)(H,28,37)(H,29,38)(H,30,39)(H,40,41);1H3,(H,3,4)/t13-,14-,15-,16-;/m0./s1

InChI Key

BQZOGIAUPKRWCZ-ORGRJDPGSA-N

Isomeric SMILES

CC(=O)O.C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)O

Canonical SMILES

CC(=O)O.C1CC(N(C1)C(=O)CN)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.